3-Amino Group Enables Kinase Hinge-Binding: Differentiated from 7-Chloro-5-nitro-1H-indazole
The presence of the 3-amino group on the indazole core is a critical structural feature for kinase inhibition, enabling potent hinge-binding interactions that are absent in the non-aminated analog 7-chloro-5-nitro-1H-indazole. Recent patent literature explicitly describes substituted 3-amino indazole derivatives as potent inhibitors of CDK11, a key target in oncology [1]. The 3-amino group is essential for forming key hydrogen bonds within the kinase ATP-binding pocket, a pharmacophore feature that is completely lost in the 7-chloro-5-nitro-1H-indazole comparator, which lacks this functional group and thus cannot engage the kinase hinge in the same manner [2].
| Evidence Dimension | Kinase Hinge-Binding Capability |
|---|---|
| Target Compound Data | Possesses 3-amino group for hinge-binding |
| Comparator Or Baseline | 7-Chloro-5-nitro-1H-indazole (CAS 74209-22-6): Lacks 3-amino group |
| Quantified Difference | Qualitative presence vs. absence of critical pharmacophore |
| Conditions | Inferred from structure-activity relationships (SAR) of 3-aminoindazole kinase inhibitors |
Why This Matters
For researchers developing kinase inhibitors, the 3-amino group is a non-negotiable pharmacophore for hinge-binding, making the non-aminated analog unsuitable as a substitute.
- [1] Nerviano Medical Sciences SRL. (2023). WO-2023186773-A1: Substituted 3-amino indazole derivatives as kinase inhibitors. World Intellectual Property Organization. View Source
- [2] Dai, Y., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. View Source
